molecular formula C7H12N2S B13410569 2-Bromo-N,N-dimethyl-4-thiazolemethanamine

2-Bromo-N,N-dimethyl-4-thiazolemethanamine

Cat. No.: B13410569
M. Wt: 156.25 g/mol
InChI Key: CQAXPUYMDSNRNR-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dimethyl-4-thiazolemethanamine is a chemical compound with the molecular formula C6H9BrN2S It is a thiazole derivative, which means it contains a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N,N-dimethyl-4-thiazolemethanamine typically involves the bromination of N,N-dimethyl-4-thiazolemethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the thiazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dimethyl-4-thiazolemethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered chemical properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an N,N-dimethyl-4-thiazolemethanamine derivative with a different functional group in place of the bromine atom.

Scientific Research Applications

2-Bromo-N,N-dimethyl-4-thiazolemethanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Biological Studies: Researchers use it to study the interactions of thiazole derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-dimethyl-4-thiazolemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in these interactions, often forming covalent bonds or participating in non-covalent interactions like hydrogen bonding and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N,N-dimethylbenzamide: Another brominated compound with a similar structure but different functional groups.

    4-Bromo-2-chloro-N,N-dimethylbenzamide: A compound with both bromine and chlorine atoms, offering different reactivity and applications.

Uniqueness

2-Bromo-N,N-dimethyl-4-thiazolemethanamine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen in the ring structure allows for diverse reactivity and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

N,N-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine

InChI

InChI=1S/C7H12N2S/c1-6-8-7(5-10-6)4-9(2)3/h5H,4H2,1-3H3

InChI Key

CQAXPUYMDSNRNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN(C)C

Origin of Product

United States

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